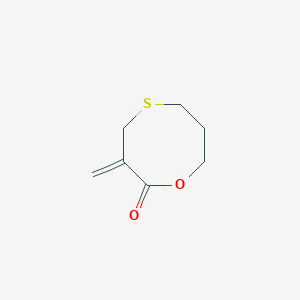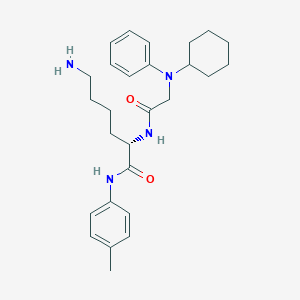![molecular formula C25H35NO2 B12614243 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL CAS No. 920338-10-9](/img/structure/B12614243.png)
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL is a complex organic compound that features a pyridine ring, a phenoxy group, and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative through a reaction between pyridine and an appropriate alkylating agent.
Coupling Reaction: The pyridine derivative is then coupled with a phenol derivative using a suitable coupling reagent such as a palladium catalyst.
Alkylation: The final step involves the alkylation of the coupled product with a long-chain alkyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 12-(Pyridin-4-yl)dodecane-1-thiol
- 1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene
Uniqueness
12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL is unique due to its combination of a pyridine ring, a phenoxy group, and a long aliphatic chain
特性
CAS番号 |
920338-10-9 |
|---|---|
分子式 |
C25H35NO2 |
分子量 |
381.5 g/mol |
IUPAC名 |
12-[4-(2-pyridin-2-ylethenyl)phenoxy]dodecan-1-ol |
InChI |
InChI=1S/C25H35NO2/c27-21-11-7-5-3-1-2-4-6-8-12-22-28-25-18-15-23(16-19-25)14-17-24-13-9-10-20-26-24/h9-10,13-20,27H,1-8,11-12,21-22H2 |
InChIキー |
BTPYHCDXUIJQSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![Propanamide, 2-[[3-[2-cyano-6-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]propyl]amino]-2-methyl-](/img/structure/B12614186.png)
![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)

![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
